molecular formula C9H14ClNO2 B1472928 3,5-Dimethoxy-2-methylaniline hydrochloride CAS No. 33580-40-4

3,5-Dimethoxy-2-methylaniline hydrochloride

Cat. No.: B1472928
CAS No.: 33580-40-4
M. Wt: 203.66 g/mol
InChI Key: JKUCWHZYHFVJKU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-methylaniline hydrochloride is a chemical compound with the IUPAC name 3,5-dimethoxy-N-methylaniline hydrochloride . It has a molecular weight of 203.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2.ClH/c1-10-7-4-8 (11-2)6-9 (5-7)12-3;/h4-6,10H,1-3H3;1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 203.67 .

Scientific Research Applications

Molecular Modifications and Toxicity Studies

Research has explored the structure-activity relationships of compounds related to mescaline, including various analogs with modifications in the methoxy and methyl groups, which affect their pharmacologic activity and toxicity across different species. Such studies provide a foundation for understanding the effects of structural changes on biological activity, which could be relevant for "3,5-Dimethoxy-2-methylaniline hydrochloride" in designing safer and more effective pharmaceuticals or studying its toxicological profile (Hardman, Haavik, & Seevers, 1973).

Anti-inflammatory Applications

There's growing interest in the anti-inflammatory properties of compounds acting as serotonin (5-HT)2A receptor agonists, commonly known as psychedelics. These studies suggest potential therapeutic applications in treating inflammatory disorders, pointing towards the exploration of similar uses for "this compound", given its structural similarity to compounds with known anti-inflammatory effects (Flanagan & Nichols, 2018).

Environmental Impact and Degradation

Investigations into the environmental presence and impact of antimicrobial agents like triclosan, which share structural features with "this compound", highlight the importance of understanding the environmental fate and toxicity of such compounds. These studies can inform research on the environmental safety, degradation, and removal methods for "this compound" and related chemicals (Bedoux et al., 2012).

Apoptotic and Nonapoptotic Activities in Cancer Research

Research on compounds like pterostilbene, which shares functional groups (methoxy and methyl) with "this compound", indicates their potential in evoking apoptotic or nonapoptotic anti-cancer activities. Such studies are critical for developing alternative cancer therapies and could be relevant for assessing the anti-cancer potential of "this compound" (Chen et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3,5-dimethoxy-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-6-8(10)4-7(11-2)5-9(6)12-3;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUCWHZYHFVJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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